Methanol, iodo-

Catalog No.
S14628643
CAS No.
50398-30-6
M.F
CH3IO
M. Wt
157.938 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol, iodo-

CAS Number

50398-30-6

Product Name

Methanol, iodo-

IUPAC Name

iodomethanol

Molecular Formula

CH3IO

Molecular Weight

157.938 g/mol

InChI

InChI=1S/CH3IO/c2-1-3/h3H,1H2

InChI Key

ADDQUOLYROTOKS-UHFFFAOYSA-N

Canonical SMILES

C(O)I

Methanol, iodo- (chemical formula: CH₃I) is an organic compound classified as an iodomethane. It consists of a methane molecule where one hydrogen atom is replaced by an iodine atom. This compound is a dense, colorless, and volatile liquid with a characteristic sweet odor. Methanol, iodo- is primarily utilized in organic synthesis and as a methylating agent due to its reactivity with nucleophiles. It is naturally emitted in small amounts from various biological sources, including rice paddies and certain marine algae .

  • Nucleophilic Substitution Reactions: The iodine atom in methanol, iodo- serves as a good leaving group, making it an excellent substrate for nucleophilic substitution reactions (S_N2 reactions). This property allows it to react with various nucleophiles, including alcohols, amines, and thiols .
  • Methylation Reactions: It is widely used for methylating carbon, oxygen, sulfur, nitrogen, and phosphorus nucleophiles. The methyl group from methanol, iodo- can be transferred to these nucleophiles in various synthetic pathways .
  • Decomposition: Under certain conditions, methanol, iodo- can decompose to produce iodine and methane. This reaction can be catalyzed by heat or light .

Methanol, iodo- can be synthesized through several methods:

  • Reaction of Methanol with Iodine: One common method involves the reaction of methanol with iodine in the presence of red phosphorus. This reaction generates methanol, iodo-, along with phosphorus triiodide as a byproduct .
  • Hydrogen Iodide Reaction: Another approach includes treating methanol with hydrogen iodide under controlled conditions to yield methanol, iodo-, along with water .
  • Dimethyl Sulfate Method: Methanol can also be reacted with dimethyl sulfate and potassium iodide to produce methanol, iodo-, which can be distilled from the reaction mixture for purification .

Methanol, iodo- finds applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing complex organic molecules and pharmaceuticals due to its methylating properties.
  • Biochemistry: In biochemical research, it is used to study enzyme-catalyzed reactions involving alcohols.
  • Agriculture: Methanol, iodo- is explored for its potential use in agricultural chemistry as a pesticide or herbicide due to its biological activity .

Research on methanol, iodo- has focused on its interactions with various biological targets. Studies have shown that its methylating action can affect gene expression by modifying DNA methylation patterns. This property makes it a candidate for investigating epigenetic changes in cells. Furthermore, its interactions with enzymes involved in metabolic pathways have been documented, highlighting its relevance in pharmacology and toxicology studies .

Several compounds are structurally or functionally similar to methanol, iodo-. Here are some notable examples:

Compound NameChemical FormulaKey Features
IodomethaneCH₃ISimple methyl iodide; used extensively in synthesis
2-Iodobenzyl AlcoholC₇H₇IOContains an iodine atom on the benzene ring; used in organic synthesis
5-Iodo-2-methylphenylmethanolC₈H₉IOA derivative of benzyl alcohol; used as an intermediate in complex organic synthesis
Methyl IodideCH₃IAnother name for methanol, iodo-, often used interchangeably

Uniqueness

Methanol, iodo- is unique due to its specific structure that allows it to act effectively as a methylating agent while also being involved in various biological interactions. Its versatility in

XLogP3

0.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

157.92286 g/mol

Monoisotopic Mass

157.92286 g/mol

Heavy Atom Count

3

Dates

Modify: 2024-08-10

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